molecular formula C15H18ClFN2O2 B2546506 3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896293-42-8

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide

Cat. No.: B2546506
CAS No.: 896293-42-8
M. Wt: 312.77
InChI Key: UHKBXAUIMITNOB-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for drug development.

Properties

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2/c1-15(2,9-16)14(21)18-11-7-13(20)19(8-11)12-5-3-10(17)4-6-12/h3-6,11H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKBXAUIMITNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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